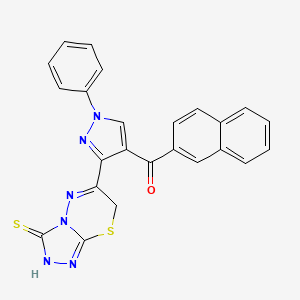
Asparenydiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Asparenyldiol can be synthesized through various organic synthesis routes. One common method involves the reaction of phenolic compounds with alkyne-containing reagents under specific conditions. The reaction typically requires a copper catalyst to facilitate the azide-alkyne cycloaddition, forming the desired product .
Industrial Production Methods: In industrial settings, the production of Asparenyldiol involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in specialized reactors designed to handle the specific requirements of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Asparenyldiol undergoes several types of chemical reactions, including:
Oxidation: Asparenyldiol can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The alkyne group in Asparenyldiol allows it to participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Copper catalysts are commonly employed in azide-alkyne cycloaddition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized phenolic compounds, while reduction can produce reduced phenolic derivatives .
Scientific Research Applications
Asparenyldiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Asparenyldiol is investigated for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: It is used in the development of new materials and compounds with specific chemical properties.
Mechanism of Action
The mechanism of action of Asparenyldiol involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition. This reaction allows it to form stable triazole linkages with azide-containing molecules. The antioxidant properties of Asparenyldiol are attributed to its phenolic structure, which can neutralize free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Phenols: Asparenyldiol is structurally similar to other phenolic compounds, which also exhibit antioxidant properties.
Monophenols: It shares similarities with monophenols, which are single-ring phenolic compounds.
Xanthones: Asparenyldiol is related to xanthone derivatives, which are known for their biological activities.
Uniqueness: Asparenyldiol’s uniqueness lies in its dual functionality as an antioxidant and a click chemistry reagent. This combination of properties makes it particularly valuable in research and industrial applications, where both antioxidant activity and the ability to form stable linkages are desired .
Properties
CAS No. |
166762-98-7 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[(E)-5-(4-hydroxyphenoxy)pent-3-en-1-ynyl]phenol |
InChI |
InChI=1S/C17H14O3/c18-15-7-5-14(6-8-15)4-2-1-3-13-20-17-11-9-16(19)10-12-17/h1,3,5-12,18-19H,13H2/b3-1+ |
InChI Key |
GXRXAVMCQJHRCM-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#C/C=C/COC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1C#CC=CCOC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)



![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)



